Cas no 945723-36-4 ([trans-4-methylpyrrolidin-3-yl]methanol)

[trans-4-methylpyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a methyl group at the 4-position in a trans configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and functional groups enable precise stereochemical control in asymmetric synthesis. The trans configuration enhances stability and influences molecular interactions, making it valuable for designing ligands, catalysts, or chiral building blocks. High purity grades are available to meet stringent research and industrial requirements. Its structural features support applications in medicinal chemistry, where stereoselectivity and functional group compatibility are critical.
[trans-4-methylpyrrolidin-3-yl]methanol structure
945723-36-4 structure
Product Name:[trans-4-methylpyrrolidin-3-yl]methanol
CAS No:945723-36-4
MF:C6H13NO
MW:115.173521757126
MDL:MFCD14708210
CID:1027001
Update Time:2025-10-31

[trans-4-methylpyrrolidin-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • (trans-4-Methylpyrrolidin-3-yl)methanol
    • ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol
    • [(3R,4R)-4-methylpyrrolidin-3-yl]methanol
    • ((3R,4R)-(4-Methylpyrrolidin-3-yl))methanol
    • FCH880326
    • AX8329102
    • AX8210859
    • ST24026681
    • 3-Pyrrolidinemethanol,4-methyl-,(3R,4R)-
    • Z5382
    • [trans-4-methylpyrrolidin-3-yl]methanol
    • MDL: MFCD14708210
    • Inchi: 1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
    • InChI Key: YOUDCFZQKXTNCC-NTSWFWBYSA-N
    • SMILES: OC[C@H]1CNC[C@@H]1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Topological Polar Surface Area: 32.299

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[trans-4-methylpyrrolidin-3-yl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:945723-36-4)[trans-4-methylpyrrolidin-3-yl]methanol
Order Number:A11087
Stock Status:in Stock
Quantity:500mg/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):317.0/1384.0
Email:sales@amadischem.com

Additional information on [trans-4-methylpyrrolidin-3-yl]methanol

[trans-4-methylpyrrolidin-3-yl]methanol (CAS No. 945723-36-4): A Comprehensive Overview

[trans-4-methylpyrrolidin-3-yl]methanol (CAS No. 945723-36-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trans configuration and the presence of a 4-methylpyrrolidin-3-yl group, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of [trans-4-methylpyrrolidin-3-yl]methanol consists of a pyrrolidine ring with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. The trans configuration of the hydroxymethyl group relative to the methyl group is crucial for its biological properties and reactivity. This specific arrangement provides the compound with unique stereochemical characteristics that can influence its interactions with biological targets.

In recent years, [trans-4-methylpyrrolidin-3-yl]methanol has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to novel treatments for various diseases.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of [trans-4-methylpyrrolidin-3-yl]methanol to act as an agonist for the serotonin 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and sleep, making it a promising target for the development of new antidepressants and anxiolytics. The study demonstrated that [trans-4-methylpyrrolidin-3-yl]methanol exhibited high affinity and selectivity for the 5-HT1A receptor, suggesting its potential as a lead compound for further optimization.

Beyond its interactions with GPCRs, [trans-4-methylpyrrolidin-3-yl]methanol has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns, and there is a need for new therapeutic agents to address these conditions. A study published in the European Journal of Pharmacology in 2022 reported that [trans-4-methylpyrrolidin-3-yl]methanol exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The synthetic accessibility of [trans-4-methylpyrrolidin-3-yl]methanol is another factor that contributes to its appeal as a research tool and potential drug candidate. Several synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the asymmetric hydrogenation of an appropriately substituted pyrrole derivative, followed by ring expansion and functional group manipulation to introduce the desired substituents. These synthetic strategies not only facilitate the production of pure samples but also allow for the preparation of structurally related analogs, which can be used to explore structure-activity relationships (SAR) and optimize pharmacological properties.

In addition to its direct biological activities, [trans-4-methylpyrrolidin-3-yl]methanol has also been investigated as a building block for more complex molecules. Its unique structural features make it an attractive starting point for the synthesis of peptidomimetics and other bioactive compounds. For example, researchers have used this compound as a key intermediate in the synthesis of cyclic peptides with potent antimicrobial activity against multidrug-resistant bacteria. These findings highlight the versatility of [trans-4-methylpyrrolidin-3-yll]methanol as both a standalone therapeutic agent and a valuable synthetic intermediate.

The safety profile of [trans-4-methylpyrrolidin-3-yll]methanol is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety profiles, with no significant toxicity observed at therapeutic doses. However, further investigations are needed to fully understand its pharmacokinetic properties and potential side effects in humans.

In conclusion, [trans-4-methylpyrrolidin-yll]methanol (CAS No. 945723-yll) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, synthetic accessibility, and favorable safety profile make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:945723-36-4)[trans-4-methylpyrrolidin-3-yl]methanol
A11087
Purity:99%/99%
Quantity:500mg/10g
Price ($):317.0/1384.0
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